molecular formula C10H19NO4 B12055665 (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino](113C)butanoic acid

(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino](113C)butanoic acid

Cat. No.: B12055665
M. Wt: 218.25 g/mol
InChI Key: SZXBQTSZISFIAO-BAZIHRRBSA-N
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Description

(2S)-3-methyl-2-(2-methylpropan-2-yl)oxycarbonylaminobutanoic acid is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a butanoic acid backbone with specific functional groups that contribute to its reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-methyl-2-(2-methylpropan-2-yl)oxycarbonylaminobutanoic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common synthetic route involves the use of amino acids as starting materials, followed by protection of the amino group with a tert-butoxycarbonyl (Boc) group. The subsequent steps involve selective reactions to introduce the desired functional groups and stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-3-methyl-2-(2-methylpropan-2-yl)oxycarbonylaminobutanoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-3-methyl-2-(2-methylpropan-2-yl)oxycarbonylaminobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.

    Propofol Related Compound A:

Uniqueness: (2S)-3-methyl-2-(2-methylpropan-2-yl)oxycarbonylaminobutanoic acid is unique due to its specific stereochemistry and the presence of the tert-butoxycarbonyl group, which imparts distinct reactivity and properties compared to other similar compounds.

Properties

Molecular Formula

C10H19NO4

Molecular Weight

218.25 g/mol

IUPAC Name

(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino](113C)butanoic acid

InChI

InChI=1S/C10H19NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m0/s1/i8+1

InChI Key

SZXBQTSZISFIAO-BAZIHRRBSA-N

Isomeric SMILES

CC(C)[C@@H]([13C](=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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